Histidine Biosynthesis: Conversion vs. Imidazole Analogs
In an in vitro study with mixed ruminal bacteria, Imidazolepyruvic acid (ImPA) demonstrated a high rate of conversion to histidine, while the structurally related imidazolelactic acid (ImLA) showed no conversion and imidazoleacetic acid (ImAA) showed only marginal degradation [1]. This confirms ImPA as a productive substrate for histidine synthesis, unlike its close analogs.
| Evidence Dimension | Rate of substrate disappearance or conversion to histidine |
|---|---|
| Target Compound Data | ImPA disappearance rate: 72.7 µmol/g microbial nitrogen (MN)/hour. Histidine production from ImPA: 261.2 µmol/g MN at 18h. |
| Comparator Or Baseline | ImLA: remained without diminution. ImAA: degraded only 3.4-6.3% after 18h with no histidine production. |
| Quantified Difference | ImPA is a productive substrate for histidine synthesis, whereas ImLA is not utilized and ImAA is minimally degraded without producing histidine. |
| Conditions | In vitro anaerobic incubation of mixed ruminal bacteria at 39°C for 18h with 2 mM substrate. |
Why This Matters
This data is crucial for researchers studying histidine metabolism or biosynthesis in microbial systems, as it demonstrates that ImPA, and not its analogs, is the appropriate substrate for pathway analysis.
- [1] Wadud, S., et al. (2001). Studies on the possibility of histidine biosynthesis from histidinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. Applied Microbiology and Biotechnology, 55(2), 219-225. View Source
